Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate
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Overview
Description
Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate is a complex organic compound . It exhibits perplexing properties, allowing for diverse applications in various fields. Its burstiness in reactions adds complexity, making it ideal for investigating new possibilities.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical and Chemical Properties Analysis
This compound has a molecular weight of 420.51 . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Supramolecular Chemistry
Research on cyclohexane-5-spirohydantoin derivatives, which are structurally similar to the specified compound, has provided insights into their supramolecular arrangements. These compounds exhibit unique crystal structures that do not contain solvent molecules, highlighting the influence of substituents on the cyclohexane ring in supramolecular arrangements. Two types of structures, defined by the interactions between hydantoin rings, were observed - Type I formed by dimers and Type II by ribbons (Graus et al., 2010).
NMR Spectroscopy in Stereochemistry
The relative configuration of diazaspirodecanes has been analyzed using 13C, 15N, and 17O NMR spectroscopy. This study provided valuable data for understanding the stereochemistry of compounds with similar frameworks, offering insights into their conformational preferences (Guerrero-Alvarez et al., 2004).
Constrained Peptidomimetics Synthesis
Spirolactams, as conformationally restricted pseudopeptides, have been synthesized, serving as surrogates for Pro-Leu and Gly-Leu dipeptides in peptide synthesis. These compounds, including derivatives of 1,7-diazaspiro[4.5]decanes, have shown potential as gamma-turn and distorted type II beta-turn mimetics, important for developing new therapeutic agents (Fernandez et al., 2002).
Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Properties
IUPAC Name |
tert-butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2.C2H2O4/c1-19(2,3)24-18(23)22-14-8-12-20(22)11-7-13-21(16-20)15-17-9-5-4-6-10-17;3-1(4)2(5)6/h4-6,9-10H,7-8,11-16H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAYXQGLBMIQJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCN(C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415560-12-1 |
Source
|
Record name | 1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 7-(phenylmethyl)-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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